2-(6-Amino-1,4-dioxepan-6-yl)acetic acid
Description
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid is a heterocyclic compound featuring a seven-membered 1,4-dioxepane ring with two oxygen atoms at positions 1 and 2. The amino group (-NH₂) is substituted at position 6, and an acetic acid (-CH₂COOH) moiety is attached to the same carbon. This structure confers unique physicochemical properties, including polarity from the oxygen-rich ring, hydrogen-bonding capability from the amino and carboxylic acid groups, and conformational flexibility due to the aliphatic ring system.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(6-amino-1,4-dioxepan-6-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4/c8-7(3-6(9)10)4-11-1-2-12-5-7/h1-5,8H2,(H,9,10) |
InChI Key |
IUKCTUXWJAYYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Common Reagents and Conditions
- Reagents : Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
- Conditions : The choice of solvent and temperature is crucial. Acid catalysts are often used to facilitate acetalization reactions.
Analysis of Synthesis Routes
While detailed synthesis routes for 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid are limited in the literature, similar compounds provide insights into potential methods.
Comparison with Similar Compounds
| Compound Name | Structural Features | Synthesis Method |
|---|---|---|
| Indole-3-acetic acid | Plant hormone with an acetic acid moiety | Not directly applicable |
| 2-(6-Substituted-1,3-dioxane-4-yl)acetic acid | Contains a similar dioxane ring structure | Acetalization or nucleophilic substitution |
| 1,5-Dioxepan-2-one | Features dioxepane structures | Acetalization reactions |
Research Findings and Data
Due to the limited availability of specific data on 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid in the literature, the following table summarizes general trends in acetalization reactions:
| Reaction Type | Conditions | Yield/Purity |
|---|---|---|
| Acetalization | Acid catalyst, reflux | Variable |
| Nucleophilic Substitution | Base, solvent | High yield |
| Hydrolysis/Reduction | Acid/base, temperature control | Moderate yield |
Note:
The data provided is general and based on similar compounds. Specific synthesis conditions for 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid require further experimental verification.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and dioxepane ring play crucial roles in its reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Rings
(a) AMINO-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YL)-ACETIC ACID (CAS 73101-09-4)
- Structure: Aromatic benzo[1,4]dioxin ring fused to a benzene ring, with amino and acetic acid groups at position 4.
- Key Differences : The aromatic ring system increases planarity and rigidity compared to the aliphatic 1,4-dioxepane ring in the target compound. This affects solubility and interaction with biological targets (e.g., enzymes or receptors).
- Applications : Used in medicinal chemistry for synthesizing bioactive molecules .
(b) (6-NITRO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETIC ACID
- Structure: Benzoxazin ring with a nitro (-NO₂) group at position 6 and an acetic acid substituent.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering reactivity and acidity. The fused benzene ring enhances stability but reduces flexibility.
- Applications: Potential use in synthetic intermediates for pharmaceuticals or agrochemicals .
(c) 6-Amino-1,4-diazapine-triacetate (DATA)
- Structure : A diazapine ring (two nitrogen atoms) with triacetate chelating arms.
- Key Differences: The nitrogen-rich ring enhances metal-chelating capacity, making DATA useful in radiopharmaceuticals (e.g., gallium-68 labeling).
Functional Group Analogues
(a) Acetoacetic Acid (CAS 541-50-4)
- Structure : Linear β-keto acid (CH₃COCH₂COOH).
- Key Differences: Lacks a heterocyclic ring but shares the acetic acid moiety. The keto group increases acidity (pKa ~3.6) compared to the amino-substituted target compound, which may have a higher pKa due to the basic amino group.
- Applications : Precursor in ketone body metabolism and industrial synthesis .
(b) tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride (CAS 1414958-25-0)
- Structure: Seven-membered oxazepane ring (one oxygen, one nitrogen) with a tert-butyloxycarbonyl (Boc)-protected amino group.
- Key Differences: The nitrogen in the ring alters electronic properties and hydrogen-bonding capacity. The Boc group provides stability during synthetic steps, unlike the free amino group in the target compound.
- Applications : Intermediate in peptide-mimetic drug development .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight | Ring Type | Key Functional Groups | Solubility Trends |
|---|---|---|---|---|---|
| 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid | C₇H₁₃NO₄ | ~191.18 (est.) | Aliphatic 1,4-dioxepane | -NH₂, -COOH | High (polar groups) |
| AMINO-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YL)-ACETIC ACID | C₁₀H₁₁NO₄ | 209.20 | Aromatic benzo[1,4]dioxin | -NH₂, -COOH | Moderate (aromaticity) |
| DATA | C₈H₁₄N₂O₆ | 234.21 | Diazapine | Triacetate, -NH₂ | High (chelating groups) |
| Acetoacetic Acid | C₄H₆O₃ | 102.09 | Linear chain | β-keto, -COOH | High (small molecule) |
Biological Activity
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid is a compound of interest due to its potential biological activities. Research into its pharmacological properties has revealed various mechanisms of action, particularly in relation to neuropharmacology and metabolic pathways. This article aims to summarize the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a unique dioxepane ring structure, which contributes to its biological activity. The presence of amino and acetic acid functional groups enhances its interaction with biological systems, potentially influencing neurotransmitter dynamics and metabolic processes.
Neuropharmacological Effects
Research indicates that compounds similar to 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid can modulate neurotransmitter release. For example, studies have shown that derivatives can enhance the release of dopamine and serotonin, which are critical for mood regulation and cognitive function.
Table 1: Summary of Neuropharmacological Studies
Metabolic Pathways
The metabolism of 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid has been linked to pathways involving phenylacetic acid. This compound can be metabolized via various enzymatic reactions, contributing to its biological effects.
Table 2: Metabolic Pathways Involving Phenylacetic Acid
| Enzyme | Substrate | Product |
|---|---|---|
| Aldehyde Dehydrogenase | Phenylacetaldehyde | Phenylacetic Acid |
| Xanthine Oxidase | Not involved | N/A |
Case Study 1: Antidepressant-like Effects
A study examined the antidepressant-like effects of a structural analog in animal models. The results indicated that administration led to significant reductions in depressive behavior, attributed to increased levels of serotonin and norepinephrine in the brain.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of related compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid, and how do they influence reactivity?
- The compound contains a 1,4-dioxepane ring (a seven-membered cyclic ether), an amino group at the 6-position, and an acetic acid side chain. The amino group introduces nucleophilic reactivity, while the dioxepane ring may confer conformational flexibility, impacting solubility and intermolecular interactions. The acetic acid moiety enables hydrogen bonding and salt formation, critical for solubility in polar solvents .
Q. What synthetic routes are viable for 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid?
- A plausible synthesis involves:
Ring formation : Cyclization of diols or epoxides to form the 1,4-dioxepane scaffold.
Amino group introduction : Nucleophilic substitution or reductive amination at the 6-position.
Acetic acid attachment : Alkylation or coupling reactions (e.g., Michael addition) to install the acetic acid group.
Multi-step protection/deprotection strategies are likely required to preserve regioselectivity .
Q. What analytical methods confirm the identity of 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid?
- NMR spectroscopy : and NMR to verify ring structure, amino group, and acetic acid moiety.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (theoretical: ~175.17 g/mol based on analogs) .
- FT-IR : Peaks for amine (-NH) and carboxylic acid (-COOH) functional groups.
Advanced Research Questions
Q. How can regioselectivity challenges during amino group installation be addressed?
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive sites during synthesis.
- Catalytic control : Transition-metal catalysts (e.g., Pd) or enzymes to direct substitution at the 6-position.
- Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions .
Q. What advanced crystallographic techniques resolve stereochemical uncertainties in this compound?
- Single-crystal X-ray diffraction : Employ software suites like WinGX or ORTEP-3 for structure refinement and stereochemical assignment.
- Powder XRD : To assess crystallinity and polymorphic forms, critical for reproducibility in biological studies .
Q. How should researchers design experiments to evaluate the compound's bioactivity?
- In vitro assays :
- Cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to screen for antitumor potential.
- Enzymatic inhibition: Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .
- In silico studies : Molecular docking to predict binding affinities with receptors like GPCRs or enzymes.
Q. What strategies mitigate discrepancies in reported solubility or stability data?
- Standardized protocols : Use consistent solvent systems (e.g., PBS, DMSO) and pH buffers for solubility measurements.
- Stability studies : Accelerated degradation tests (e.g., thermal stress at 40°C, light exposure) with HPLC monitoring.
- Interlaboratory validation : Collaborative studies to cross-verify data using shared reference standards .
Q. How can the compound's pharmacokinetic properties be optimized for drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
